1-(1,3-thiazol-2-yl)butane-1,3-dione chemical structure and properties
1-(1,3-thiazol-2-yl)butane-1,3-dione chemical structure and properties
An In-depth Technical Guide to 1-(1,3-Thiazol-2-yl)butane-1,3-dione for Researchers and Drug Development Professionals
Abstract
1-(1,3-thiazol-2-yl)butane-1,3-dione is a heterocyclic β-dicarbonyl compound of significant interest to the scientific community. This molecule uniquely combines the well-established biological relevance of the thiazole nucleus with the versatile chemical reactivity of a 1,3-dione moiety. The thiazole ring is a core component of numerous pharmaceuticals, including antibiotics and anticancer agents, while the 1,3-dicarbonyl group serves as a critical synthon for constructing more complex molecular architectures and as a potent metal-chelating agent. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of 1-(1,3-thiazol-2-yl)butane-1,3-dione, with a focus on its utility in research and drug development.
Molecular Structure and Physicochemical Properties
Chemical Identity
1-(1,3-thiazol-2-yl)butane-1,3-dione is a small molecule featuring a butane-1,3-dione chain attached to the second position of a 1,3-thiazole ring. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1423028-06-1 | [1] |
| Molecular Formula | C₇H₇NO₂S | [1] |
| Molecular Weight | 169.20 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 47.03 Ų | [2] |
| Predicted LogP | 1.30 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 3 | [2] |
Keto-Enol Tautomerism: A Core Chemical Feature
A defining characteristic of 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium between keto and enol tautomeric forms.[3] This phenomenon is central to the reactivity and biological activity of 1-(1,3-thiazol-2-yl)butane-1,3-dione. The equilibrium is influenced by factors such as solvent polarity, temperature, and pH.[3][4]
In non-polar solvents, the enol form is often predominant due to the formation of a stable, six-membered quasi-aromatic ring via an intramolecular hydrogen bond.[5][6] This conjugation provides additional thermodynamic stability. Conversely, in polar, protic solvents, the keto form may be favored as intermolecular hydrogen bonds with the solvent can disrupt the internal hydrogen bond of the enol.[5]
Caption: Keto-enol equilibrium of 1-(1,3-thiazol-2-yl)butane-1,3-dione.
Synthesis and Purification
The synthesis of thiazole-containing β-dicarbonyl compounds can be achieved through several established organic chemistry transformations. A highly plausible and efficient method is the Claisen condensation reaction.
Proposed Synthetic Pathway
The most direct route involves the base-catalyzed condensation of 2-acetylthiazole with an acetylating agent, such as ethyl acetate. In this reaction, a strong base (e.g., sodium ethoxide or sodium hydride) deprotonates the α-carbon of 2-acetylthiazole to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl acetate, leading to the formation of the target β-dicarbonyl compound after an acidic workup.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
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Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. Sodium hydride (NaH) is a flammable solid that reacts violently with water. Anhydrous solvents and inert atmosphere techniques are required.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then suspend the NaH in anhydrous tetrahydrofuran (THF).
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Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-acetylthiazole (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
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Condensation: Add ethyl acetate (1.5 equivalents) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching and Workup: After the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of ethanol, followed by water.
-
Acidification: Acidify the aqueous mixture to approximately pH 4-5 with dilute hydrochloric acid.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol for Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and allow it to cool slowly to form crystals.
-
Column Chromatography: For oils or highly impure solids, purification via silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent is recommended.
Spectroscopic and Analytical Characterization
The dual keto-enol nature of the compound results in a characteristic spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be a composite of signals from both tautomers.
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Enol Form: A characteristic downfield singlet between δ 15-17 ppm for the enolic hydroxyl proton (involved in H-bonding), a singlet around δ 6.0-6.5 ppm for the vinylic proton, and a singlet around δ 2.1-2.3 ppm for the methyl protons. The thiazole protons will appear in the aromatic region (δ 7.5-8.5 ppm).
-
Keto Form: A singlet around δ 4.0-4.5 ppm for the methylene (CH₂) protons flanked by the two carbonyls, and a singlet around δ 2.2-2.4 ppm for the terminal methyl protons.
-
-
¹³C NMR:
-
Enol Form: Two signals for the carbonyl/enol carbons around δ 180-195 ppm.
-
Keto Form: Two distinct carbonyl signals around δ 190-205 ppm and a methylene carbon signal around δ 50-60 ppm.
-
Infrared (IR) Spectroscopy
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Enol Form: A very broad absorption band from 2500-3200 cm⁻¹ corresponding to the O-H stretch of the chelated enol. A strong absorption around 1600-1640 cm⁻¹ due to the C=O and C=C conjugated system.
-
Keto Form: Two distinct, sharp C=O stretching bands in the region of 1700-1740 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of 169.20. Key fragmentation patterns would likely involve the loss of acetyl (CH₃CO•) or the entire butanedione side chain.
Chemical Reactivity and Potential Applications
The unique combination of the thiazole ring and the β-dicarbonyl moiety imparts a rich chemical reactivity profile, opening avenues for various applications.
Acidity and Metal Chelation
The protons on the central carbon of the dione are acidic, allowing the molecule to act as a bidentate ligand and form stable chelate complexes with a wide range of metal ions. This property is valuable in the development of metal-based drugs, catalysts, and analytical reagents.
Building Block in Heterocyclic Synthesis
The 1,3-dicarbonyl unit is a classic precursor for the synthesis of other heterocyclic systems. For example, reaction with hydrazine derivatives can yield pyrazoles, while reaction with hydroxylamine can produce isoxazoles.[7] This versatility makes it a valuable intermediate for generating libraries of diverse compounds for biological screening.
Potential in Medicinal Chemistry
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Antimicrobial/Antifungal Agents: The thiazole nucleus is a well-known pharmacophore in antimicrobial drugs.[8][9] The ability of the dione moiety to chelate essential metal ions in bacterial enzymes could lead to synergistic or novel mechanisms of antimicrobial action.
-
Anticancer Agents: Numerous heterocyclic compounds containing thiazole or dione substructures have demonstrated potent anticancer activity.[10][11] These scaffolds can interact with various biological targets, including kinases and tubulin.
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Anti-inflammatory and Anticonvulsant Activity: Thiazole derivatives have also been explored for their anti-inflammatory and anticonvulsant properties.[11] The development of novel agents in this area is an active field of research.
Conclusion
1-(1,3-thiazol-2-yl)butane-1,3-dione is a molecule poised for significant exploration. Its straightforward synthesis, rich tautomeric chemistry, and the combined functionalities of a bioactive thiazole ring and a versatile β-dicarbonyl group make it an attractive target for researchers in medicinal chemistry, materials science, and synthetic methodology. This guide provides the foundational knowledge for scientists to harness the potential of this promising chemical entity in their research and development endeavors.
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